molecular formula C13H11Cl2N3O2 B11639438 2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol

2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol

Cat. No.: B11639438
M. Wt: 312.15 g/mol
InChI Key: PRDSISMZXWMULU-UBKPWBPPSA-N
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Description

2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dichloropyridine moiety and a methoxyphenol group. It is known for its potential use in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol typically involves the reaction of 3,5-dichloropyridine-2-carbaldehyde with 4-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichloropyridin-2-yl)thiourea
  • 2-[(E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid
  • Sodium 2-(3,5-dichloropyridin-2-yl)acetate

Uniqueness

2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol is unique due to its specific combination of a dichloropyridine moiety and a methoxyphenol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

IUPAC Name

2-[(E)-[(3,5-dichloropyridin-2-yl)hydrazinylidene]methyl]-4-methoxyphenol

InChI

InChI=1S/C13H11Cl2N3O2/c1-20-10-2-3-12(19)8(4-10)6-17-18-13-11(15)5-9(14)7-16-13/h2-7,19H,1H3,(H,16,18)/b17-6+

InChI Key

PRDSISMZXWMULU-UBKPWBPPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC2=C(C=C(C=N2)Cl)Cl

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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